molecular formula C15H19N3O2S B1618780 Dribendazole CAS No. 63667-16-3

Dribendazole

Cat. No. B1618780
CAS RN: 63667-16-3
M. Wt: 305.4 g/mol
InChI Key: LRPJFWDUBNJJKE-UHFFFAOYSA-N
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Description

Preparation Methods

Dribendazole can be synthesized through several synthetic routes. One common method involves the reaction of 5-(cyclohexylthio)-1H-benzimidazole with methyl chloroformate under basic conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Dribendazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carbonyl group to an alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

Dribendazole has a wide range of scientific research applications:

    Chemistry: In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

    Biology: this compound has been studied for its potential as an antiparasitic agent. Its ability to inhibit microtubule polymerization makes it effective against certain parasitic worms.

    Medicine: Research has shown that this compound may have anticancer properties.

    Industry: this compound is used in the agricultural industry as a pesticide. Its effectiveness against parasitic worms makes it valuable for protecting crops and livestock.

Mechanism of Action

The mechanism of action of dribendazole involves its interaction with microtubules. This compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasitic worms.

Comparison with Similar Compounds

Dribendazole is similar to other benzimidazole derivatives, such as mebendazole and thiabendazole . These compounds share a common benzimidazole core structure and exhibit similar mechanisms of action. this compound is unique due to its specific substituents, which can influence its potency and selectivity.

    Mebendazole: Like this compound, mebendazole inhibits microtubule polymerization.

    Thiabendazole: Thiabendazole also targets microtubules and is used to treat parasitic infections.

properties

CAS RN

63667-16-3

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl N-(6-cyclohexylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C15H19N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19)

InChI Key

LRPJFWDUBNJJKE-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3

Origin of Product

United States

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